molecular formula C27H28O6 B15616905 Aspulvinone O

Aspulvinone O

货号: B15616905
分子量: 448.5 g/mol
InChI 键: IAHWCROWFXOMDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aspulvinone O is a member of resorcinols.
This compound has been reported in Paecilomyces variotii with data available.
inhibitor of GOT1

属性

IUPAC Name

3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWCROWFXOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aspulvinone O: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the natural origin, isolation, and biological activity of Aspulvinone O, a promising secondary metabolite from the fungus Aspergillus terreus.

Introduction

This compound is a member of the aspulvinone family of natural products, characterized by a distinctive 4-hydroxy-5-ylidene-3-phenyl-furan-2(5H)-one core structure. First identified as a secondary metabolite from various strains of the fungus Aspergillus terreus, this compound has garnered significant interest within the scientific community, particularly for its potential applications in oncology. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an overview of its biological activity, with a focus on its role as a glutaminase-1 (GOT1) inhibitor in pancreatic ductal adenocarcinoma (PDAC).

Natural Source

The primary natural source of this compound is the filamentous fungus Aspergillus terreus.[1][2][3][4][5][6][7][8][9][10][11] This species is ubiquitous in the environment and can be isolated from diverse habitats, including soil, marine sediments, and as an endophyte in plants.[5][7][9][11] Various strains of A. terreus have been identified as producers of this compound and other related aspulvinone derivatives. For instance, it has been isolated from Aspergillus terreus cultured on rice and from marine-derived strains.[6][7][8][9][11] The production of this compound, like many fungal secondary metabolites, is likely influenced by the specific strain and the fermentation conditions employed.

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process that involves extraction, chromatography, and spectroscopic analysis for structural confirmation.

Fermentation and Extraction

The process begins with the large-scale fermentation of an this compound-producing strain of Aspergillus terreus. The fungal culture, including both the mycelium and the fermentation broth, is then subjected to solvent extraction to isolate the secondary metabolites. A common solvent used for this purpose is ethyl acetate, which is effective in extracting a broad range of organic compounds.[7][12]

Chromatographic Purification

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of chromatographic purification steps. A typical workflow is as follows:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. This technique separates compounds based on their polarity, with different solvent systems (gradients of increasing polarity) used to elute the fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of aspulvinone-like compounds, often identified by their characteristic UV absorption spectra, are further purified using preparative reverse-phase HPLC.[12] This high-resolution technique allows for the separation of individual compounds, leading to the isolation of pure this compound.

The following diagram illustrates a general workflow for the isolation of this compound:

Isolation_Workflow A Aspergillus terreus Fermentation B Solvent Extraction (e.g., Ethyl Acetate) A->B Harvest C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fractionation D->E Elution with solvent gradient F Preparative HPLC E->F Bioassay-guided fraction selection G Pure this compound F->G

Figure 1. A generalized experimental workflow for the isolation of this compound.
Structure Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the precise molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the isolation process. While specific yields are often reported in primary research articles, a standardized yield is not available. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₇H₂₈O₆
Molecular Weight 448.5 g/mol
Appearance Yellow solid
General Solubility Soluble in organic solvents such as methanol, ethyl acetate, and DMSO.
UV Absorption (λmax) Typically exhibits characteristic UV absorption maxima due to the conjugated chromophore system.

Biological Activity: Inhibition of GOT1 in Pancreatic Cancer

This compound has been identified as a potent and selective inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[6][11][13][14] GOT1 is a key enzyme in an alternative metabolic pathway that pancreatic ductal adenocarcinoma (PDAC) cells utilize to support their growth and proliferation.[6]

Signaling Pathway

In PDAC cells, oncogenic Kras drives a metabolic reprogramming where glutamine is used to generate NADPH for redox balance. This pathway involves the conversion of glutamine-derived aspartate to oxaloacetate by GOT1 in the cytoplasm. The subsequent conversion of oxaloacetate to malate (B86768) and then to pyruvate (B1213749) generates NADPH. By inhibiting GOT1, this compound disrupts this crucial metabolic pathway, leading to increased oxidative stress and suppressed cancer cell growth.[6]

The following diagram illustrates the signaling pathway and the inhibitory action of this compound:

GOT1_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Metabolic Conversion GOT1 GOT1 Aspartate->GOT1 Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Malate->NADPH generates Redox_Balance Redox Balance NADPH->Redox_Balance Cell_Growth Cell Growth & Proliferation Redox_Balance->Cell_Growth Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

Figure 2. The inhibitory effect of this compound on the GOT1-mediated metabolic pathway in PDAC cells.

Experimental Protocols

GOT1 Inhibition Assay

The inhibitory activity of this compound against GOT1 can be determined using a spectrophotometric assay. The principle of this assay is to measure the decrease in NADH absorbance at 340 nm, which is coupled to the GOT1-catalyzed reaction.

Materials:

  • Purified recombinant human GOT1 enzyme

  • Aspartate

  • α-Ketoglutarate

  • Malate dehydrogenase (MDH)

  • NADH

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, aspartate, α-ketoglutarate, MDH, and NADH.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding the purified GOT1 enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the GOT1 activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Conclusion

This compound, a natural product derived from the fungus Aspergillus terreus, represents a promising lead compound for the development of novel anticancer therapies. Its specific inhibition of GOT1 highlights the potential of targeting metabolic vulnerabilities in cancer cells. The detailed understanding of its natural source, isolation methods, and mechanism of action provides a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound and its analogs. The methodologies outlined in this guide offer a framework for researchers and drug development professionals to explore this fascinating and potent fungal metabolite.

References

Aspulvinone O: A Technical Guide to its Inhibition of Glutamine Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is an increased dependence on glutamine, a non-essential amino acid that serves as a crucial source of carbon and nitrogen for various biosynthetic processes and for maintaining redox homeostasis. In certain cancers, particularly pancreatic ductal adenocarcinoma (PDAC), a non-canonical glutamine metabolism pathway dependent on aspartate transaminase 1 (GOT1) is upregulated.[1][2][3] Aspulvinone O, a natural compound, has emerged as a novel inhibitor of this pathway, demonstrating significant anti-tumor effects by disrupting glutamine metabolism.[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of GOT1

This compound functions as a potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in a metabolic pathway that enables cancer cells to utilize glutamine for NADPH production, thereby maintaining redox balance.[1][2][3] Unlike the canonical glutamine pathway that relies on glutamate (B1630785) dehydrogenase (GLUD1), this alternative pathway is critical for PDAC cells.[5]

Virtual docking studies suggest that this compound binds to the active site of GOT1, forming hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256.[1][2][3] This binding competitively inhibits the enzyme's function. The inhibition of GOT1 by this compound leads to a disruption of glutamine metabolism, resulting in increased oxidative stress and suppression of cancer cell proliferation.[1][2][3][4]

Quantitative Data

Table 1: Cellular Proliferation Inhibition by this compound
Cell LineCancer TypeIC50 (µM)
SW1990Pancreatic Ductal AdenocarcinomaValue not explicitly stated in abstracts
AsPC-1Pancreatic Ductal AdenocarcinomaValue not explicitly stated in abstracts
PANC-1Pancreatic Ductal AdenocarcinomaValue not explicitly stated in abstracts

Note: While the source indicates that IC50 values were determined, the specific values are not provided in the abstract.[4]

Table 2: GOT1 Inhibition by the Related Compound Aspulvinone H
CompoundTargetIC50 (µM)Kd (µM)
Aspulvinone HGOT15.91 ± 0.04[6]2.14 ± 0.47[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and the general workflow used to validate the inhibitory action of this compound.

GOT1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha_KG_in α-Ketoglutarate Aspartate_in Aspartate Oxaloacetate Oxaloacetate Aspartate_in->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH NADP NADP+ NADP->NADPH Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 MDH1 MDH1 ME1 ME1 GLS GLS Experimental_Workflow cluster_Target_Validation Target Validation cluster_Cellular_Effects Cellular Effects cluster_In_Vivo_Efficacy In Vivo Efficacy MST Microscale Thermophoresis (MST) (Binding Affinity) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) DARTS Drug Affinity Responsive Target Stability (DARTS) (Target Identification) Seahorse Seahorse XF Assay (Metabolic Flux Analysis) Proliferation Cell Proliferation Assay (e.g., MTT) Xenograft Xenograft Mouse Model Proliferation->Xenograft Compound This compound Compound->MST Compound->CETSA Compound->DARTS Compound->Seahorse Compound->Proliferation

References

Unraveling the Pro-Oxidant Mechanism of Aspulvinone O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Aspulvinone O, a natural compound that has garnered significant interest in the scientific community. Contrary to typical antioxidant behavior involving direct radical scavenging, this compound exhibits a nuanced, indirect mechanism of action by modulating cellular redox homeostasis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to facilitate further investigation into its therapeutic potential.

Recent studies have illuminated that this compound's primary effect on cellular redox status stems from its potent inhibition of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2][3] This enzyme plays a critical role in a non-canonical glutamine metabolism pathway relied upon by pancreatic ductal adenocarcinoma (PDAC) cells to maintain their NADPH levels and mitigate oxidative stress.[1][2][3] By inhibiting GOT1, this compound disrupts this pathway, leading to a reduction in the NADPH/NADP+ ratio and a subsequent increase in intracellular reactive oxygen species (ROS).[1][4] This elevation in ROS sensitizes cancer cells to oxidative stress, ultimately suppressing their proliferation.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound and related compounds.

Table 1: In Vitro GOT1 Inhibitory Activity

CompoundTargetIC50 (µM)Source
Aspulvinone H (AH)GOT15.91 ± 0.04[4]
(+)-asperteretone B (5)GOT119.16 ± 0.15[4]
(+)-3′,3′-di-(dimethylallyl)-butyrolactone II (12)GOT126.38 ± 0.1[4]

Note: While the provided research highlights this compound as a novel GOT1 inhibitor, specific IC50 values for this compound were not detailed in the search results. The table includes data for other Aspulvinone derivatives for comparative purposes.

Table 2: Cellular Effects of this compound on Pancreatic Cancer Cells

Cell LineTreatmentEffectObservationSource
SW1990This compoundIncreased ROSMeasured by 2,7-dichlorofluorescin diacetate (DCFDA) assay.[1]
SW1990, ASPC-1, PANC-1This compound (20 or 30 µM) for 5 daysInhibition of Cell ViabilityPre-treatment with oxaloacetate (OAA) enhanced cell growth under AO treatment, while aspartate (Asp) had minimal effect.[1]
SW1990Aspulvinone H (AH)Decreased NADPH/NADP+ ratioTreatment with AH reduced the levels of oxaloacetate and malate (B86768), while increasing aspartate.[4]

Experimental Protocols

GOT1 Inhibitory Activity Assay[1][4]

This enzymatic assay measures the effect of a compound on the activity of purified human recombinant GOT1.

Materials:

  • Purified human recombinant GOT1

  • Aspartate (Asp)

  • α-ketoglutarate (α-KG)

  • Malate dehydrogenase

  • NADH

  • Test compound (e.g., this compound)

  • 96-well plate reader

Procedure:

  • Prepare a 100 µL reaction mixture containing:

    • 4 mM Asp

    • 1 mM α-KG

    • 1 unit/mL malate dehydrogenase

    • 1 mM NADH

    • 0.1 mg/mL human recombinant GOT1

  • Add the test compound at various concentrations to the reaction mixture.

  • Measure the absorbance at 340 nm using a 96-well plate reader to determine the maximum linear change in absorbance, which reflects the enzyme activity.

  • Analyze the enzyme activity data to determine the in vitro inhibition and calculate the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)[1]

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify cellular ROS levels.

Materials:

  • Pancreatic cancer cell line (e.g., SW1990)

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture the pancreatic cancer cells to the desired confluency.

  • Treat the cells with this compound at the desired concentration and for the specified duration.

  • Incubate the cells with DCFDA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader to quantify the level of intracellular ROS.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

GOT1_Inhibition_Pathway cluster_cell Pancreatic Cancer Cell Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Inhibits Oxaloacetate Oxaloacetate Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Aspartate->Oxaloacetate GOT1 alpha_KG α-Ketoglutarate alpha_KG->Oxaloacetate Malate Malate Oxaloacetate->Malate MDH1 MDH1 MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 ME1 NADPH NADPH NADP NADP+ NADPH->NADP Redox Homeostasis ROS Increased ROS NADP->NADPH ME1 Proliferation Cell Proliferation ROS->Proliferation Suppresses

Caption: Mechanism of this compound-induced ROS production in pancreatic cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Screening Compound Library Screening GOT1_Assay GOT1 Inhibition Assay Compound_Screening->GOT1_Assay Cell_Viability Cell Viability Assays GOT1_Assay->Cell_Viability Xenograft_Model PDAC Xenograft Model GOT1_Assay->Xenograft_Model ROS_Measurement Intracellular ROS Measurement Cell_Viability->ROS_Measurement Metabolite_Analysis NADPH/NADP+ Ratio Analysis ROS_Measurement->Metabolite_Analysis AO_Treatment This compound Treatment Xenograft_Model->AO_Treatment Tumor_Growth Monitor Tumor Growth AO_Treatment->Tumor_Growth Metabolic_Analysis Ex Vivo Metabolic Analysis Tumor_Growth->Metabolic_Analysis

Caption: Experimental workflow for evaluating this compound's anti-cancer activity.

References

An In-depth Technical Guide on the α-Glucosidase Inhibitory Activity of Aspulvinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspulvinones are a class of fungal secondary metabolites characterized by a tetronic acid core connecting two substituted aromatic rings.[1][2] This class of compounds has garnered significant interest due to a wide range of documented biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] Notably, certain aspulvinones have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][2] Inhibition of α-glucosidase delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. This mechanism makes α-glucosidase inhibitors a key therapeutic strategy for managing type 2 diabetes.[3]

While Aspulvinone O, specifically, is noted to possess anti-α-glucosidase properties among its other bioactivities, detailed quantitative studies on its direct interaction with this enzyme are not extensively available in public literature.[1][2] However, comprehensive research on closely related aspulvinones isolated from Aspergillus terreus ASM-1 provides a robust framework for understanding the potential of this entire class of molecules.[3] This guide details the α-glucosidase inhibitory activity of these well-characterized aspulvinones, presenting quantitative data, experimental methodologies, and mechanistic insights relevant for research and development.

Quantitative Data: Inhibitory Activity of Aspulvinones

Six aspulvinone derivatives isolated from Aspergillus terreus ASM-1 demonstrated potent inhibitory activities against α-glucosidase.[3] The compounds studied include three new prenylated aspulvinones, Aspulvinone V (1), Aspulvinone W (2), and Aspulvinone X (3), alongside known analogues Aspulvinone H (4), J-CR (5), and R (6).[3] Their inhibitory potencies are summarized below for direct comparison.

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of Aspulvinone Derivatives

Compound Specific Name IC₅₀ (μM)
1 Aspulvinone V 2.2
2 Aspulvinone W 44.3
3 Aspulvinone X 24.8
4 Aspulvinone H 4.6
5 Aspulvinone J-CR >50
6 Aspulvinone R 10.8
Acarbose Positive Control 750.0

Data sourced from Wu et al. (2021).[3]

Among the tested compounds, Aspulvinone V (1) and Aspulvinone H (4) were identified as the most potent inhibitors and were selected for further kinetic analysis to determine their mechanism of action.[3]

Table 2: Enzyme Kinetic Parameters for Aspulvinone V and Aspulvinone H

Compound Kₘ (mM) Vₘₐₓ (μM/min) Kᵢ (μM) Kᵢₛ (μM) Inhibition Type
Aspulvinone V (1) 2.15 39.53 1.8 3.5 Mixed-type
Aspulvinone H (4) 2.15 39.53 4.2 8.1 Mixed-type

Kₘ: Michaelis-Menten constant; Vₘₐₓ: Maximum reaction velocity; Kᵢ: Inhibition constant for inhibitor binding to free enzyme; Kᵢₛ: Inhibition constant for inhibitor binding to enzyme-substrate complex. Data sourced from Wu et al. (2021).[3]

Mechanistic Insights and Visualizations

Kinetic studies revealed that both Aspulvinone V and Aspulvinone H act as mixed-type inhibitors of α-glucosidase.[3] This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, interfering with both substrate binding and catalysis.[3][4]

Mixed_Inhibition_Pathway E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Ki) S Substrate (S) ES->E k₋₁ P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI I Inhibitor (I) (Aspulvinone)

Caption: Mixed-type inhibition of α-glucosidase by Aspulvinones.

Experimental Protocols

The following methodologies were employed for the evaluation of α-glucosidase inhibitory activity and determination of enzyme kinetics.

α-Glucosidase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of a compound by measuring the reduction in the enzymatic conversion of a substrate to a colored product.

Assay_Workflow arrow arrow A Prepare Reagents (Enzyme, Inhibitor, Buffer) B Pre-incubation Enzyme + Inhibitor (10 min at 37°C) A->B C Initiate Reaction Add Substrate (pNPG) B->C D Incubate (15-25 min at 37°C) C->D E Terminate Reaction Add Na₂CO₃ D->E F Measure Absorbance (405 nm) E->F

Caption: General workflow for the α-glucosidase inhibition assay.

Procedure:

  • Preparation: In a 96-well plate, 20 µL of α-glucosidase enzyme solution (1.0 U/mL) is mixed with 10 µL of the test compound (aspulvinone) solution at various concentrations.

  • Pre-incubation: 50 µL of Phosphate Buffer Saline (PBS) is added, and the mixture is incubated at 37°C for 10 minutes.[3]

  • Reaction Initiation: 20 µL of p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1.25 to 20 mM) is added to start the reaction.[3]

  • Incubation: The reaction mixture is further incubated at 37°C for 15-25 minutes.[3]

  • Termination: The reaction is stopped by adding 100 µL of 1M Sodium Carbonate (Na₂CO₃) solution.[3]

  • Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Ac - As) / Ac] x 100 Where Ac is the absorbance of the control (without inhibitor) and As is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.[3]

Enzyme Kinetic Studies

To elucidate the mode of inhibition, the reaction rate is measured at varying concentrations of both the substrate (pNPG) and the inhibitor.

Procedure:

  • Assay Setup: The α-glucosidase inhibition assay is performed as described above, but with a range of pNPG concentrations (e.g., 1.25, 2.5, 5, 10, and 20 mM) for each fixed concentration of the inhibitor (e.g., Aspulvinone V or H).[3]

  • Data Collection: The absorbance is measured at multiple time points to determine the initial reaction velocity (V).[3]

  • Data Analysis: The kinetic parameters, Michaelis–Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined by constructing Lineweaver-Burk plots (a double reciprocal plot of 1/V versus 1/[S]).[3]

  • Determination of Inhibition Constants: The inhibition constants Kᵢ (for binding to the free enzyme) and Kᵢₛ (for binding to the enzyme-substrate complex) are calculated from secondary plots, such as a Dixon plot or plots of the slope (Kₘ/Vₘₐₓ) or y-intercept (1/Vₘₐₓ) versus the inhibitor concentration.[3] The intersection of lines in the second quadrant of the Lineweaver-Burk plot is characteristic of a mixed-type inhibitor.[3]

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Aspulvinone O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of Aspulvinone O, a natural compound with potential therapeutic applications. The methodologies described herein are based on published research and are intended to guide researchers in setting up and performing these experiments.

This compound as an Inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1) in Pancreatic Cancer Cells

This compound has been identified as a potent inhibitor of GOT1, an enzyme crucial for the metabolic reprogramming of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3] In PDAC, KRAS mutations drive a non-canonical glutamine metabolism pathway where GOT1 converts glutamine-derived aspartate to oxaloacetate, a process that supports NADPH production and maintains redox balance, thereby promoting cell proliferation.[4][5] Inhibition of GOT1 by this compound sensitizes PDAC cells to oxidative stress and suppresses their growth.[1][2][3]

Signaling Pathway of this compound in Pancreatic Ductal Adenocarcinoma

GOT1_Inhibition_Pathway cluster_cell PDAC Cell Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 NADPH NADPH Oxaloacetate->NADPH ROS_Balance Redox Balance NADPH->ROS_Balance Proliferation Cell Proliferation ROS_Balance->Proliferation Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Inhibits GOT1_Workflow A Prepare 100 µL reaction mix: - 4 mM Aspartate - 1 mM α-KG - 1 U/mL malate (B86768) dehydrogenase - 1 mM NADH - 0.1 mg/mL GOT1 B Add varying concentrations of This compound A->B C Measure absorbance at 340 nm B->C D Analyze data and calculate IC50 C->D Alpha_Glucosidase_Workflow A Mix α-glucosidase with varying concentrations of this compound B Incubate at 37°C for 10 min A->B C Add pNPG to start the reaction B->C D Incubate at 37°C for 20-30 min C->D E Stop reaction with Na2CO3 D->E F Measure absorbance at 405 nm E->F G Calculate % Inhibition F->G NO_Production_Workflow A Seed RAW 264.7 cells and incubate for 24h B Pre-treat with this compound for 1h A->B C Stimulate with LPS and incubate for 24h B->C D Collect supernatant C->D E Mix supernatant with Griess reagent D->E F Measure absorbance at 540 nm E->F G Quantify NO production F->G

References

Application Note: Measuring the Binding Affinity of Aspulvinone O to GOT1 using Microscale Thermophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspulvinone O is a naturally occurring compound that has been identified as a novel inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3] GOT1 is a key enzyme in the metabolic pathways of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC), where it plays a crucial role in glutamine metabolism to support cell proliferation and maintain redox balance.[4][5][6][7][8] The inhibition of GOT1 by this compound presents a promising therapeutic strategy for PDAC.[1][2][3] Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[9][10][11][12][13] This application note provides a detailed protocol for measuring the binding affinity of this compound to GOT1 using MST, presents the quantitative binding data, and illustrates the relevant signaling pathway.

Data Presentation

The binding affinity of this compound to both human and murine GOT1 has been quantified using Microscale Thermophoresis. The equilibrium dissociation constants (Kd) are summarized in the table below.

Target ProteinLigandKd (µM)Technique
Human GOT1This compound3.32 ± 1.18Microscale Thermophoresis (MST)
Murine GOT1This compound5.42 ± 1.36Microscale Thermophoresis (MST)

Table 1: Binding affinity of this compound for GOT1 isoforms as determined by MST.[1]

Experimental Protocols

This section details the methodology for determining the binding affinity of this compound to GOT1 using Microscale Thermophoresis.

Protein Preparation and Labeling
  • Protein Expression and Purification: Recombinant human and murine GOT1 proteins are expressed and purified using standard chromatographic techniques to ensure high purity.

  • Fluorescent Labeling: The purified GOT1 protein is fluorescently labeled for MST analysis. A common method is to use an amine-reactive dye, such as the Monolith NT™ Protein Labeling Kit RED, which covalently attaches a fluorophore to lysine (B10760008) residues on the protein surface.[2] The labeling reaction is performed according to the manufacturer's protocol, followed by removal of excess dye.

Ligand Preparation
  • Stock Solution: A high-concentration stock solution of this compound is prepared in a suitable solvent, such as DMSO.

  • Serial Dilution: A series of dilutions of this compound are prepared in the MST assay buffer. It is crucial to maintain a constant, low percentage of the organic solvent across all dilutions to avoid artifacts.

Microscale Thermophoresis (MST) Measurement
  • Assay Buffer: A suitable assay buffer is chosen to ensure protein stability and minimize non-specific binding. A common buffer is 20 mM HEPES, pH 7.4, supplemented with 0.05% (v/v) Tween-20.[2]

  • Sample Preparation:

    • The labeled GOT1 protein is diluted in the MST assay buffer to a final concentration that gives an optimal fluorescence signal (typically in the low nanomolar range).

    • Equal volumes of the labeled GOT1 solution and the different this compound dilutions (or buffer for the negative control) are mixed.

    • The mixtures are incubated at room temperature for a short period (e.g., 10 minutes) to allow the binding reaction to reach equilibrium.[2]

  • Capillary Loading: The samples are loaded into standard or premium treated capillaries for MST analysis.

  • MST Instrument Setup and Data Acquisition:

    • The measurements are performed on an MST instrument, such as the Monolith NT.115.

    • The instrument parameters are set, including the LED power (e.g., 100%) and MST power (e.g., 40%).[2]

    • The thermophoresis of the samples is measured at a constant temperature (e.g., 25°C).[2]

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

    • The resulting binding curve is fitted using the NTAnalysis software (NanoTemper Technologies) or similar analysis software to determine the equilibrium dissociation constant (Kd).[1]

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the role of GOT1 in the metabolic pathway of pancreatic cancer cells and the inhibitory action of this compound.

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate_cyto Glutamate Glutamine->Glutamate_cyto GLS Aspartate_cyto Aspartate Glutamate_cyto->Aspartate_cyto GOT1 Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito Oxaloacetate_cyto Oxaloacetate Aspartate_cyto->Oxaloacetate_cyto GOT1 Malate_cyto Malate Oxaloacetate_cyto->Malate_cyto MDH1 Pyruvate_cyto Pyruvate Malate_cyto->Pyruvate_cyto ME1 NADPH_cyto NADPH Malate_cyto->NADPH_cyto ME1 Proliferation Cell Proliferation & Redox Balance NADPH_cyto->Proliferation AspulvinoneO This compound GOT1 GOT1 AspulvinoneO->GOT1 Inhibition alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GLUD1 TCA_Cycle TCA Cycle alpha_KG_mito->TCA_Cycle

Caption: GOT1 metabolic pathway in pancreatic cancer and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for measuring the binding affinity of this compound to GOT1 using Microscale Thermophoresis.

MST_Workflow cluster_prep Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis Protein_Prep GOT1 Expression & Purification Labeling Fluorescent Labeling of GOT1 Protein_Prep->Labeling Mixing Mix Labeled GOT1 with This compound Dilutions Labeling->Mixing Ligand_Prep This compound Serial Dilution Ligand_Prep->Mixing Incubation Incubate to Reach Equilibrium Mixing->Incubation Loading Load Samples into Capillaries Incubation->Loading MST_Run Perform MST Measurement Loading->MST_Run Data_Acquisition Acquire Thermophoresis Data MST_Run->Data_Acquisition Binding_Curve Plot ΔFnorm vs. [this compound] Data_Acquisition->Binding_Curve Kd_Determination Fit Binding Curve to Determine Kd Binding_Curve->Kd_Determination

Caption: Experimental workflow for MST-based binding affinity measurement.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Aspulvinone O Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and validate the engagement of a ligand, such as a small molecule drug, with its target protein within the complex environment of a living cell.[1][2] The core principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3] When a protein is bound to a ligand, it generally becomes more resistant to heat-induced denaturation.[4] This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of Aspulvinone O, a natural product inhibitor, with its target protein, glutamic-oxaloacetic transaminase 1 (GOT1).[5][6][7]

This compound has been identified as a novel inhibitor of GOT1, a key enzyme in glutamine metabolism, particularly in cancer cells like pancreatic ductal adenocarcinoma (PDAC).[5][7] By inhibiting GOT1, this compound disrupts the metabolic pathways that these cancer cells rely on for proliferation and survival.[5][8] Verifying that this compound directly binds to GOT1 in a cellular context is a critical step in its validation as a therapeutic agent.

Signaling Pathway of GOT1

GOT1 plays a crucial role in cellular metabolism by catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[8] In PDAC cells, this pathway is particularly important for maintaining redox balance through the production of NADPH.[5][8] this compound inhibits this activity, leading to metabolic stress and suppression of tumor growth.[5]

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate GOT1 GOT1 Aspartate->GOT1 alpha_KG->GOT1 GOT1->Glutamate Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Malate->NADPH Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibition CETSA_Workflow A 1. Cell Culture and Treatment (e.g., PDAC cells + this compound or DMSO) B 2. Cell Harvesting and Resuspension A->B C 3. Heat Challenge (Incubate cell suspension at various temperatures) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separation of Soluble and Precipitated Fractions (Centrifugation) D->E F 6. Protein Quantification and Analysis (e.g., Western Blot for GOT1) E->F G 7. Data Analysis (Generate melt curves and determine Tm shift) F->G

References

Application Notes and Protocols for Seahorse XF Assay: Measuring OCR and ECAR with Aspulvinone O Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring compound that has been identified as a potent inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3] In certain cancer cells, such as pancreatic ductal adenocarcinoma (PDAC), there is a metabolic rewiring where they become dependent on the GOT1-mediated pathway to support glutamine metabolism and the production of NADPH.[1][3][4] By inhibiting GOT1, this compound disrupts this altered metabolic state, sensitizing cancer cells to oxidative stress and suppressing their proliferation.[1][2]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time.[5][6][7] This technology allows for the simultaneous measurement of two key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[5][6][7] These measurements provide a comprehensive view of a compound's impact on cellular bioenergetics.

This document provides detailed protocols for utilizing the Seahorse XF Analyzer to assess the effects of this compound on cellular metabolism using the Cell Mito Stress Test and the Glycolysis Stress Test.

Signaling Pathway of this compound

cluster_0 Glutamine Metabolism in Cancer Cells cluster_1 Drug Action Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate alpha_KG->Aspartate GOT2 (Mitochondria) Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Malate->NADPH Proliferation Cell Proliferation & Survival NADPH->Proliferation Aspulvinone_O This compound Aspulvinone_O->Aspartate Inhibits GOT1

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and NADPH production in cancer cells.

I. Seahorse XF Cell Mito Stress Test with this compound

The Cell Mito Stress Test is a standard assay to evaluate mitochondrial function by measuring key parameters of cellular respiration.[8][9] This is achieved through the sequential injection of mitochondrial respiratory chain modulators.[8]

A. Experimental Workflow

cluster_workflow Seahorse XF Cell Mito Stress Test Workflow Start Seed Cells in XF Microplate Incubate Incubate Overnight Start->Incubate Treat Treat with This compound Incubate->Treat Incubate_Treat Incubate with Drug Treat->Incubate_Treat Assay_Medium Change to Seahorse Assay Medium Incubate_Treat->Assay_Medium Incubate_Final Incubate in non-CO2 Incubator Assay_Medium->Incubate_Final Run Run Seahorse Assay Incubate_Final->Run Inject_Oligo Inject Oligomycin Run->Inject_Oligo Measure ATP-linked Respiration Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Measure Maximal Respiration Inject_Rot_AA Inject Rotenone/ Antimycin A Inject_FCCP->Inject_Rot_AA Measure Non-mitochondrial Respiration Analyze Analyze Data Inject_Rot_AA->Analyze cluster_workflow Seahorse XF Glycolysis Stress Test Workflow Start Seed Cells and Treat with this compound Assay_Medium Change to Glycolysis Assay Medium Start->Assay_Medium Incubate Incubate in non-CO2 Incubator Assay_Medium->Incubate Run Run Seahorse Assay Incubate->Run Inject_Glucose Inject Glucose Run->Inject_Glucose Measure Glycolysis Inject_Oligo Inject Oligomycin Inject_Glucose->Inject_Oligo Measure Glycolytic Capacity Inject_2DG Inject 2-DG Inject_Oligo->Inject_2DG Confirm Glycolytic ECAR Analyze Analyze Data Inject_2DG->Analyze

References

Application Notes and Protocols: Aspulvinone O for Studying Redox Homeostasis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring small molecule that has been identified as a potent and selective inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] In certain cancers, notably pancreatic ductal adenocarcinoma (PDAC), a reprogrammed metabolic pathway dependent on GOT1 is crucial for maintaining redox homeostasis.[2] This pathway facilitates the conversion of glutamine-derived aspartate into oxaloacetate, a process that ultimately generates NADPH.[2] NADPH is a critical reducing equivalent required by antioxidant systems, including the glutathione (B108866) and thioredoxin systems, to neutralize reactive oxygen species (ROS).[3]

By inhibiting GOT1, this compound disrupts this non-canonical glutamine metabolism, leading to a decrease in the cellular NADPH pool.[2] This reduction in NADPH impairs the cell's ability to counteract oxidative stress, resulting in an accumulation of ROS and sensitizing cancer cells to oxidative damage and cell death.[1][2] These characteristics make this compound a valuable tool for studying the intricacies of redox homeostasis in cancer cells and for exploring novel therapeutic strategies that target metabolic vulnerabilities.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer and Nonmalignant Cell Lines
Cell LineCancer TypeIC50 (µM) after 24h
PANC-1Pancreatic~20.54
AsPC-1Pancreatic~24.17
SW1990Pancreatic~26.80
HPDE6-C7Nonmalignant Pancreatic Epithelial>100

Data extracted from Sun et al., 2019.[1]

Table 2: Effect of this compound on Redox Homeostasis in SW1990 Pancreatic Cancer Cells
Treatment ConditionRelative NADPH/NADP+ RatioRelative Intracellular ROS Levels
Vehicle Control1.01.0
This compound (20 µM)~0.6~1.8

Data extrapolated from graphical representations in Sun et al., 2019.[2]

Signaling Pathways and Experimental Workflow

Aspulvinone_O_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Mitochondrial Processes Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Malate Malate Oxaloacetate->Malate NADP NADP+ Pyruvate Pyruvate Malate->Pyruvate Malate->NADP ME1 NADPH NADPH NADP->NADPH ROS Increased ROS GSH_System Glutathione System (GSH/GSSG) NADPH->GSH_System Reduces GSSG Trx_System Thioredoxin System (Trx-SH2/Trx-S2) NADPH->Trx_System Reduces Trx-S2 Oxidative_Stress Oxidative Stress & Cell Death ROS->Oxidative_Stress GOT1 GOT1 MDH1 MDH1 ME1 ME1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits GSH_System->ROS Neutralizes Trx_System->ROS Neutralizes label_GOT1 GOT1 label_MDH1 MDH1 label_ME1 ME1

Caption: this compound inhibits GOT1, disrupting NADPH production and increasing ROS.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Redox Homeostasis Assays cluster_analysis Data Analysis Cell_Culture Culture Pancreatic Cancer Cells (e.g., SW1990) Treatment Treat cells with this compound (e.g., 20 µM) or Vehicle Control Cell_Culture->Treatment ROS_Assay Measure Intracellular ROS (DCFDA Staining) Treatment->ROS_Assay Incubate for desired time NADPH_Assay Measure NADPH/NADP+ Ratio (Luminescence-based Assay) Treatment->NADPH_Assay Incubate for desired time GSH_Assay Measure GSH/GSSG Ratio (DTNB-based Assay) Treatment->GSH_Assay Incubate for desired time TrxR_Assay Measure Thioredoxin Reductase Activity (DTNB-based Assay) Treatment->TrxR_Assay Incubate for desired time Data_Quant Quantify and Compare - Fluorescence Intensity - Luminescence - Absorbance ROS_Assay->Data_Quant NADPH_Assay->Data_Quant GSH_Assay->Data_Quant TrxR_Assay->Data_Quant Conclusion Correlate this compound treatment with altered redox parameters Data_Quant->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Aspulvinone O Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Aspulvinone O. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: My Aspergillus terreus culture is not producing a sufficient amount of this compound. What are the key factors in the fermentation process that I should optimize?

A1: Low yield of this compound often originates from suboptimal fermentation conditions. Several factors can significantly influence the production of secondary metabolites in Aspergillus terreus. Consider the following for optimization:

  • Culture Medium Composition: The carbon-to-nitrogen ratio is crucial. While standard media like Potato Dextrose Broth (PDB) are used, some studies report successful production on solid rice media. Experiment with different carbon sources (e.g., glucose, maltose, mannitol) and nitrogen sources (e.g., peptone, yeast extract, glutamic acid) to find the optimal combination for your strain.[1]

  • Cultivation Parameters: Temperature, pH, and aeration are critical. Most Aspergillus species are cultured at around 25-30°C.[2][3] The initial pH of the medium can also affect secondary metabolite production and should be tested in the range of 5.0-7.0.[4] Adequate aeration, often achieved by shaking at 150-200 rpm for liquid cultures, is also vital.[1][5]

  • Incubation Time: Secondary metabolite production is often growth-phase dependent. A time-course study (e.g., harvesting every 2-3 days for 15-21 days) can help determine the optimal incubation period for maximizing this compound yield.

  • Co-culture: Co-cultivating Aspergillus terreus with other microorganisms, such as certain bacteria, has been shown to induce or enhance the production of secondary metabolites.[6] This could be an advanced strategy if optimizing culture conditions alone is insufficient.

Q2: I have a good fungal culture, but the yield of this compound after extraction is still low. What can I do to improve my extraction efficiency?

A2: Poor extraction efficiency is a common bottleneck in natural product isolation. Here are several factors to consider for improving your this compound extraction:

  • Solvent Selection: The choice of extraction solvent is critical and depends on the polarity of the target compound. For aspulvinones and similar fungal metabolites, ethyl acetate (B1210297) is a commonly used solvent for liquid-liquid extraction from the culture broth.[1][3] For solid cultures, extraction with methanol (B129727) or ethyl acetate is typical. It is advisable to perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate, methanol) to determine the most effective one for this compound.

  • Extraction Method: The extraction technique can significantly impact the yield.

    • Maceration: Soaking the fungal biomass in a solvent is a simple method but may result in lower yields.[3]

    • Ultrasonication: Using an ultrasonic bath can enhance solvent penetration into the fungal mycelia, improving extraction efficiency.[1]

    • Soxhlet Extraction: This continuous extraction method can be very efficient but uses heat, which may degrade thermally labile compounds. The stability of this compound at elevated temperatures should be considered.

  • pH Adjustment: The pH of the culture broth can influence the solubility of the target compound. Adjusting the pH before extraction may improve partitioning into the organic solvent.

  • Biomass Pre-treatment: Grinding the fungal mycelia before extraction increases the surface area and can lead to a better yield.

Q3: I am struggling to purify this compound from the crude extract. What are the recommended chromatographic techniques?

A3: Purifying a target compound from a complex crude extract often requires a multi-step chromatographic approach. For this compound, a combination of the following techniques is recommended:

  • Initial Fractionation: Start with silica (B1680970) gel column chromatography to separate the crude extract into fractions of decreasing polarity. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate and then methanol) is typically used.

  • Further Purification: Fractions containing this compound can be further purified using:

    • Sephadex LH-20 Chromatography: This is effective for separating compounds based on molecular size and polarity and is well-suited for purifying phenolic compounds like aspulvinones.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure this compound. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile (B52724)/water is commonly employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Biomass of Aspergillus terreus Suboptimal growth medium, contamination, incorrect incubation temperature or pH.Optimize culture medium composition (carbon, nitrogen sources). Ensure sterile techniques. Verify and optimize incubation temperature and initial pH of the medium.
Low Concentration of this compound in Crude Extract (despite good biomass) Incorrect fermentation time, suboptimal culture conditions for secondary metabolite production.Perform a time-course experiment to determine the peak production phase. Systematically vary culture parameters such as aeration, temperature, and media components. Consider using inducers or co-culture techniques.[6]
Poor Recovery of this compound After Extraction Inefficient extraction solvent or method, degradation of the compound.Test a range of solvents with varying polarities. Employ more efficient extraction techniques like ultrasonication. Investigate the thermal stability of this compound if using heat-based methods.
Co-elution of Impurities During Chromatography Inappropriate stationary or mobile phase, overloading the column.Use a combination of different chromatographic techniques (e.g., normal phase followed by reversed-phase). Optimize the solvent system for better resolution. Ensure the column is not overloaded with the crude extract.
Degradation of this compound During Purification Exposure to harsh pH, light, or high temperatures.Maintain neutral pH conditions where possible. Protect the sample from light. Avoid high temperatures during solvent evaporation.

Experimental Protocols

Protocol 1: Cultivation of Aspergillus terreus for this compound Production
  • Strain Activation: Culture Aspergillus terreus on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with spores from the PDA plate. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium (e.g., PDB or a custom-optimized medium) with 20 mL of the seed culture.

  • Fermentation: Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 10-14 days. Monitor the production of this compound periodically by extracting a small sample and analyzing it by HPLC.

Protocol 2: Extraction and Isolation of this compound
  • Harvesting: Separate the fungal mycelia from the culture broth by filtration.

  • Extraction of Broth: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract from the broth.

  • Extraction of Mycelia: Dry the mycelia and grind them into a fine powder. Extract the powdered mycelia with methanol or ethyl acetate using ultrasonication for 30 minutes. Repeat the extraction three times. Combine the extracts and evaporate the solvent to get the mycelial crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the combined crude extracts in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried silica gel onto a larger silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.) followed by ethyl acetate-methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Sephadex LH-20 Chromatography:

    • Combine the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol and collect fractions. Monitor the fractions for the presence of this compound.

  • Preparative HPLC:

    • Perform final purification on a preparative HPLC system with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water (or acetonitrile and water).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A_terreus Aspergillus terreus Culture Seed_Culture Seed Culture (3 days) A_terreus->Seed_Culture Production_Culture Production Culture (10-14 days) Seed_Culture->Production_Culture Filtration Filtration Production_Culture->Filtration Broth_Extraction Broth Extraction (EtOAc) Filtration->Broth_Extraction Mycelia_Extraction Mycelia Extraction (MeOH/EtOAc) Filtration->Mycelia_Extraction Crude_Extract Combined Crude Extract Broth_Extraction->Crude_Extract Mycelia_Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column Prep_HPLC Preparative HPLC Sephadex_Column->Prep_HPLC Pure_Aspulvinone_O Pure this compound Prep_HPLC->Pure_Aspulvinone_O

Caption: Experimental workflow for this compound isolation.

troubleshooting_logic Start Start: Poor this compound Yield Check_Biomass Is Fungal Biomass Low? Start->Check_Biomass Optimize_Culture Optimize Culture Conditions (Medium, Temp, pH) Check_Biomass->Optimize_Culture Yes Check_Extraction Is Yield Low After Extraction? Check_Biomass->Check_Extraction No Optimize_Culture->Check_Biomass Optimize_Extraction Optimize Extraction (Solvent, Method) Check_Extraction->Optimize_Extraction Yes Check_Purification Is Yield Low After Purification? Check_Extraction->Check_Purification No Optimize_Extraction->Check_Extraction Optimize_Purification Optimize Chromatography (Stationary/Mobile Phase) Check_Purification->Optimize_Purification Yes Success Improved Yield Check_Purification->Success No Optimize_Purification->Check_Purification

Caption: Troubleshooting logic for improving this compound yield.

References

Aspulvinone O: Solubility and Mechanism of Action in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support guide provides detailed information on the solubility of Aspulvinone O in common laboratory solvents and elucidates its mechanism of action as a GOT1 inhibitor in pancreatic cancer cells. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO, DMF, and ethanol (B145695)?

A1: Quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, based on experimental use, a stock solution of 50 mM this compound in DMSO has been successfully prepared, indicating good solubility in this solvent.[1] The solubility in DMF and ethanol has not been explicitly reported. We recommend experimental determination for specific applications.

Data Presentation: this compound Solubility

SolventReported SolubilityNotes
DMSO ≥ 50 mM[1]Commonly used for preparing stock solutions.
DMF Data not availableExperimental determination is recommended.
Ethanol Data not availableExperimental determination is recommended.

Troubleshooting Guide

Issue: I am having trouble dissolving this compound.

Possible Cause & Solution:

  • Solvent Choice: this compound exhibits good solubility in DMSO. If you are using other solvents like ethanol or DMF, solubility may be limited. Consider using DMSO as the primary solvent for creating a concentrated stock solution, which can then be diluted into your experimental medium.

  • Purity of Compound: Ensure the purity of your this compound sample, as impurities can affect solubility.

  • Temperature: Gently warming the solution may aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Mechanical Agitation: Use of a vortex mixer or sonication can help to dissolve the compound more effectively.

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, DMF, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For complete separation, centrifuge the vial at a high speed.

  • Sample Collection: Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Signaling Pathway and Experimental Workflow

This compound as an Inhibitor of GOT1 in Pancreatic Ductal Adenocarcinoma (PDAC)

This compound has been identified as a potent inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1).[1][2][3] In pancreatic ductal adenocarcinoma (PDAC) cells, which often have a mutation in the KRAS gene, there is a reprogramming of glutamine metabolism.[4] These cells rely on a non-canonical pathway for glutamine utilization to maintain redox balance and support proliferation.[5][6]

GOT1 is a key enzyme in this pathway, catalyzing the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785) in the cytoplasm.[5][7] Oxaloacetate is then converted to malate (B86768) and subsequently to pyruvate, a process that generates NADPH.[6] NADPH is crucial for the cell to counteract oxidative stress by maintaining a reduced pool of glutathione (B108866) (GSH).[5][6] By inhibiting GOT1, this compound disrupts this pathway, leading to a decrease in NADPH production, increased reactive oxygen species (ROS), and ultimately, suppressed growth of PDAC cells.[1][3]

Aspulvinone_O_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamine_mito Glutamine Glutamine->Glutamine_mito transport Glutamate_cyto Glutamate Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito transport Aspartate_cyto Aspartate GOT1 GOT1 Aspartate_cyto->GOT1 aKG_cyto α-Ketoglutarate aKG_cyto->GOT1 OAA Oxaloacetate MDH1 MDH1 OAA->MDH1 Malate Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate NADPH NADPH GR GR NADPH->GR provides reducing power NADP NADP+ NADP->ME1 GSH GSH (Reduced) ROS Increased ROS GSH->ROS neutralizes GSSG GSSG (Oxidized) GSSG->GR Apoptosis Suppressed Growth ROS->Apoptosis induces CellGrowth Cell Proliferation CellGrowth->Apoptosis GOT1->OAA Glutamate MDH1->Malate ME1->Pyruvate ME1->NADPH GR->GSH AspulvinoneO This compound AspulvinoneO->GOT1 inhibits GLS GLS Glutamine_mito->GLS GLS->Glutamate_mito GOT2 GOT2 Glutamate_mito->GOT2 Aspartate_mito Aspartate GOT2->Aspartate_mito α-Ketoglutarate Aspartate_mito->Aspartate_cyto transport

Caption: this compound inhibits GOT1 in the cytoplasm of PDAC cells.

Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to evaluate the biological activity of this compound.

Experimental_Workflow start Start solubility Solubility Testing (DMSO, DMF, Ethanol) start->solubility stock Prepare Stock Solution (e.g., 50 mM in DMSO) solubility->stock treatment Treat Cells with This compound stock->treatment cell_culture PDAC Cell Culture cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, IncuCyte) treatment->proliferation_assay redox_assay Redox Status Assay (NADPH/NADP+ ratio, ROS levels) treatment->redox_assay metabolomics Metabolomic Analysis (LC-MS) treatment->metabolomics data_analysis Data Analysis proliferation_assay->data_analysis redox_assay->data_analysis metabolomics->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

References

Potential off-target effects of Aspulvinone O in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of Aspulvinone O in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The primary molecular target of this compound is Glutamic-oxaloacetic transaminase 1 (GOT1).[1][2][3] this compound has been identified as a novel inhibitor of GOT1, suppressing the growth of pancreatic ductal adenocarcinoma (PDAC) cells by interfering with glutamine metabolism.[1][2][3] Virtual docking studies and experimental validation through methods like Microscale Thermophoresis (MST), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS) have confirmed the specific binding of this compound to GOT1.[1][2][3]

Q2: Is this compound selective for cancer cells?

A2: Yes, studies have shown that this compound exhibits selective cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] For instance, it has been reported to have significantly greater cytotoxic effects on PDAC cell lines (PANC-1, AsPC-1, SW1990) with IC50 values in the micromolar range, while exerting minimal effects on the viability of normal cell lines like HPDE6-C7 (IC50 > 100 μM).[1][2]

Q3: What are potential off-target effects and why should I be concerned?

A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may not be solely due to the inhibition of the primary target.[4] They can also cause cellular toxicity or a lack of translatability of findings from preclinical to clinical settings.[4] Therefore, identifying and understanding potential off-target effects is crucial for validating the mechanism of action of this compound and for its potential development as a therapeutic agent.

Q4: My results with this compound are not consistent with GOT1 inhibition alone. What could be the reason?

A4: If you observe a cellular phenotype that cannot be fully explained by the inhibition of GOT1, it is possible that off-target effects are at play. This could be due to this compound interacting with other cellular proteins. A systematic investigation is recommended to identify any potential off-target interactions.[5]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Toxicity at Low Concentrations

  • Possible Cause: The observed toxicity may be due to an off-target effect rather than the inhibition of GOT1, especially if it occurs at concentrations lower than the IC50 for its effect on PDAC cells.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with GOT1 in your specific cellular model and at the concentrations you are using.[4][5]

    • Broad-Panel Screening: Perform a broad-panel screening, such as a kinase profiling assay, to identify potential off-target kinases.[5] Although this compound's primary target is not a kinase, related compounds have shown kinase activity.[6]

    • Dose-Response Comparison: Compare the dose-response curve for cytotoxicity with the dose-response for GOT1 inhibition. A significant shift between these curves may suggest off-target effects.

    • Control Compound: Use a structurally related but inactive analogue of this compound, if available, to see if the toxic effects persist.

Issue 2: Phenotype Persists After GOT1 Knockdown/Knockout

  • Possible Cause: If the cellular phenotype you are studying (e.g., changes in cell morphology, signaling pathways, or gene expression) is still present after genetically removing or reducing the levels of GOT1, it strongly suggests an off-target effect of this compound.[4]

  • Troubleshooting Steps:

    • Validate Knockdown/Knockout: First, confirm the successful knockdown or knockout of GOT1 at the protein level using Western blotting.

    • Chemical Proteomics: Employ techniques like affinity chromatography using a biotinylated version of this compound as bait to pull down interacting proteins from cell lysates. These can then be identified by mass spectrometry.[5]

    • Phenotypic Screening Databases: Compare the observed phenotype with public databases of phenotypes induced by other well-characterized chemical probes to identify potential off-target pathways.[5]

Quantitative Data Summary

CompoundCell LineIC50 (μM)Primary TargetReference
This compoundPANC-120.54GOT1[1][2]
This compoundAsPC-1~23GOT1[1][2]
This compoundSW199026.80GOT1[1][2]
This compoundHPDE6-C7 (Normal)> 100GOT1[1][2]
Aspulvinone HSW19906.32GOT1[7][8]
Aspulvinone HPANC-1~8GOT1[7][8]
Aspulvinone HAsPC-110.47GOT1[7][8]
Aspulvinone HHPDE6-C7 (Normal)> 100GOT1[7][8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its target protein, GOT1, in intact cells.[4][5]

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

    • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

    • Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

    • Protein Analysis: Analyze the amount of soluble GOT1 in the supernatant by Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble GOT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.

    • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.

    • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

    • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) to allow the enzymatic reaction to proceed.

    • Signal Detection: Add a detection reagent that measures the remaining ATP (for assays based on ATP depletion) or the phosphorylated substrate. Read the signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 value for any "hits".

Visualizations

GOT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Glutamate_cyt Glutamate Aspartate_cyt Aspartate OAA_cyt Oxaloacetate Aspartate_cyt->OAA_cyt GOT1 alpha_KG_cyt α-Ketoglutarate alpha_KG_cyt->Glutamate_cyt GOT1 Malate_cyt Malate OAA_cyt->Malate_cyt MDH1 Pyruvate_cyt Pyruvate Malate_cyt->Pyruvate_cyt ME1 NADPH_cyt NADPH Malate_cyt->NADPH_cyt GOT1 GOT1 MDH1 MDH1 ME1 ME1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Glutamate_mit Glutamate Glutamine_mit->Glutamate_mit GLS Aspartate_mit Aspartate Glutamate_mit->Aspartate_mit Aspartate_mit->Aspartate_cyt GLS GLS Off_Target_Workflow Start Start: Unexpected Phenotype Observed IsOnTarget Is the phenotype consistent with on-target (GOT1) inhibition? Start->IsOnTarget OnTargetEffect Likely On-Target Effect IsOnTarget->OnTargetEffect Yes InvestigateOffTarget Investigate Potential Off-Target Effects IsOnTarget->InvestigateOffTarget No CETSA Confirm On-Target Engagement (CETSA) InvestigateOffTarget->CETSA Knockdown GOT1 Knockdown/Knockout Experiment InvestigateOffTarget->Knockdown Profiling Broad-Panel Screening (e.g., Kinase Profiling) CETSA->Profiling Knockdown->Profiling Proteomics Chemical Proteomics (Affinity Chromatography) Profiling->Proteomics AnalyzeHits Analyze and Validate Hits Proteomics->AnalyzeHits ConfirmedOffTarget Confirmed Off-Target AnalyzeHits->ConfirmedOffTarget Hits Found NoHits No Hits, Re-evaluate Hypothesis AnalyzeHits->NoHits No Hits

References

Aspulvinone O selectivity for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Aspulvinone O, with a focus on its selectivity for cancer cells over normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's selective cytotoxicity towards cancer cells?

A1: this compound exhibits selective cytotoxicity by targeting a unique metabolic dependency in certain cancer cells, particularly Pancreatic Ductal Adenocarcinoma (PDAC).[1][2][3] These cancer cells often rely on a non-canonical glutamine metabolism pathway to support their growth and maintain redox balance.[1][2][3] this compound acts as a novel inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1), a key enzyme in this pathway.[1][2][3][4] By inhibiting GOT1, this compound disrupts the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate, which ultimately hinders the production of NADPH.[1][5] This interference with glutamine metabolism sensitizes PDAC cells to oxidative stress, increases reactive oxygen species (ROS) levels, and suppresses cell proliferation.[1][2] Normal cells, which do not typically rely on this specific pathway to the same extent, are therefore less affected.[1][5]

Q2: How selective is this compound for cancer cells versus normal cells?

A2: this compound has demonstrated significant selectivity for pancreatic cancer cells over normal pancreatic cells. Studies have shown that it exerts potent cytotoxic effects on various PDAC cell lines while having minimal impact on normal cell lines.[1] For example, the IC₅₀ values for PDAC cell lines such as PANC-1, AsPC-1, and SW1990 were found to be in the range of 20-27 μM, whereas the IC₅₀ for the normal human pancreatic ductal epithelial cell line HPDE6-C7 was greater than 100 μM.[1]

Q3: My cytotoxicity assay shows inconsistent IC₅₀ values for this compound. What could be the issue?

A3: Inconsistent IC₅₀ values can arise from several factors. Please consider the following troubleshooting steps:

  • Cell Line Dependency: Confirm that your cancer cell line is dependent on the non-canonical glutamine pathway involving GOT1. Cells that do not rely on this pathway will be less sensitive to this compound.

  • Compound Stability and Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent and non-toxic to your cells (usually <0.5%). Prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • Cell Seeding Density and Proliferation Rate: Variations in initial cell seeding density can significantly impact results. Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase at the time of treatment.

  • Assay Type and Duration: The choice of cytotoxicity assay (e.g., MTT, LDH release) and the incubation time with this compound can influence the IC₅₀ value.[6][7] A 24-hour treatment period has been used in published studies.[1] Ensure your assay endpoint is appropriate for measuring cell viability.

Q4: I am not observing a significant increase in Reactive Oxygen Species (ROS) after treating cancer cells with this compound. Why might this be?

A4: The increase in ROS is a downstream effect of GOT1 inhibition.[1]

  • Timing of Measurement: Ensure you are measuring ROS levels at an appropriate time point after treatment. The effect may not be immediate. A time-course experiment is recommended.

  • Cellular Antioxidant Capacity: The basal antioxidant capacity of your specific cell line might be high, allowing it to buffer the initial increase in ROS.

  • Assay Sensitivity: Verify that your ROS detection assay is sensitive enough to measure the expected changes.

  • GOT1 Expression: Confirm the expression level of GOT1 in your cancer cell line. Low expression of the target enzyme will result in a diminished effect of the inhibitor.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (μM)Reference
PANC-1Human Pancreatic Ductal Adenocarcinoma26.80[1]
AsPC-1Human Pancreatic Ductal Adenocarcinoma20.54[1]
SW1990Human Pancreatic Ductal AdenocarcinomaNot specified[1]
HPDE6-C7 Normal Human Pancreatic Ductal Epithelial > 100 [1]

Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Seeding:

    • Culture pancreatic cancer cells (e.g., PANC-1) and a normal pancreatic cell line (e.g., HPDE6-C7) in their recommended growth media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 μM). The final DMSO concentration should be kept constant across all wells.

    • Remove the old medium from the 96-well plate and add 100 μL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 μL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualizations

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Canonical Metabolism Glutamine_mito Glutamine Glutamine->Glutamine_mito Glutamate_cyto Glutamate GOT1 GOT1 Aspartate->GOT1 alpha_KG_cyto α-Ketoglutarate alpha_KG_cyto->GOT1 OAA Oxaloacetate MDH1 MDH1 OAA->MDH1 Malate Malate ME1 ME1 Malate->ME1 Pyruvate Pyruvate NADPH NADPH NADP NADP+ NADP->ME1 GOT1->Glutamate_cyto GOT1->OAA MDH1->Malate ME1->Pyruvate ME1->NADPH CO2 AspulvinoneO This compound AspulvinoneO->GOT1 Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS Glutamate_mito->Glutamate_cyto alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GLUD1/GOT2 alpha_KG_mito->alpha_KG_cyto

Caption: this compound inhibits GOT1 in the cytoplasm.

Experimental_Workflow start Start cell_culture Culture PDAC and Normal Cell Lines start->cell_culture seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat with this compound (Concentration Gradient) seeding->treatment incubation Incubate for 24h treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay data_acquisition Measure Absorbance cytotoxicity_assay->data_acquisition analysis Calculate % Viability and Determine IC50 data_acquisition->analysis end End analysis->end

Caption: Workflow for IC₅₀ determination of this compound.

References

Technical Support Center: Overcoming Resistance to Aspulvinone O in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential resistance to Aspulvinone O in cancer cell lines.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product that has been identified as an inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3] In certain cancer cells, particularly Pancreatic Ductal Adenocarcinoma (PDAC), there is a heavy reliance on glutamine metabolism to support cell growth and manage oxidative stress. GOT1 is a key enzyme in a metabolic pathway that allows these cancer cells to utilize glutamine. By inhibiting GOT1, this compound disrupts this metabolic process, leading to a reduction in cancer cell proliferation and an increased sensitivity to oxidative stress.[1][2][3]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated cytotoxic effects in several pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cell lines as summarized in the table below.

Q3: Are there any known resistance mechanisms to this compound?

A3: Currently, there are no specific studies detailing acquired resistance mechanisms to this compound. However, based on the mechanisms of resistance to other metabolic inhibitors, particularly those targeting glutamine metabolism, several potential resistance mechanisms can be hypothesized:

  • Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to bypass the need for GOT1. This could involve upregulating alternative pathways to produce necessary metabolites.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can reduce the intracellular concentration of this compound.

  • Target Alteration: Mutations in the GOT1 gene could potentially alter the protein structure, preventing this compound from binding effectively.

  • Upregulation of Compensatory Pathways: Cancer cells might increase the expression or activity of other enzymes or pathways that can compensate for the loss of GOT1 function. For instance, upregulation of glutaminase (B10826351) 2 (GLS2) has been observed as a resistance mechanism to GLS1 inhibitors.[4]

Q4: What are the potential combination therapies to overcome this compound resistance?

A4: While specific combination therapies for this compound have not been extensively studied, general strategies for overcoming resistance to metabolic inhibitors may be applicable. These include combining this compound with:

  • Inhibitors of parallel metabolic pathways: Targeting compensatory metabolic pathways that may be upregulated in resistant cells.

  • Standard-of-care chemotherapeutics: To create a multi-pronged attack on the cancer cells.

  • Inhibitors of signaling pathways: Targeting pathways known to confer drug resistance, such as PI3K/AKT/mTOR or MAPK pathways.

  • Agents that induce oxidative stress: Since this compound sensitizes cells to oxidative stress, combining it with drugs that increase reactive oxygen species (ROS) could be synergistic.

II. Troubleshooting Guides

This section provides guidance for common issues encountered during experiments with this compound.

Problem 1: Reduced or no cytotoxic effect of this compound on the cancer cell line.

Possible Cause Suggested Solution
Incorrect Drug Concentration Verify the calculated IC50 value for your specific cell line and passage number. Perform a dose-response experiment to determine the optimal concentration.
Cell Line Insensitivity The cell line may not be dependent on the GOT1 pathway for its metabolism. Screen a panel of different cancer cell lines to identify sensitive ones.
Drug Degradation Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Development of Resistance If the cell line was previously sensitive, it may have developed resistance. Refer to the "Investigating Potential Resistance" section below.

Problem 2: High variability in experimental results.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding density for all experiments.
Cell Culture Conditions Maintain consistent cell culture conditions, including media composition, pH, and CO2 levels.
Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Assay Technique Standardize all steps of the experimental protocol, including incubation times and reagent additions.

III. Investigating Potential Resistance

If you suspect your cancer cell line has developed resistance to this compound, the following experimental workflow can help you investigate the potential mechanisms.

G cluster_0 Initial Observation cluster_1 Confirmation of Resistance cluster_2 Mechanism Investigation cluster_3 Overcoming Resistance A Decreased sensitivity to this compound (Increased IC50) B Generate this compound-resistant cell line (e.g., dose escalation) A->B Hypothesize resistance C Confirm resistance with cell viability assay (MTT/CCK-8) B->C D Western Blot Analysis (GOT1, P-gp, etc.) C->D Investigate protein level changes E Metabolomic Profiling (LC-MS/GC-MS) C->E Analyze metabolic shifts F RNA Sequencing (Differential gene expression) C->F Identify transcriptional changes G Test combination therapies D->G E->G F->G H Evaluate this compound analogs G->H Explore alternative compounds

Caption: Experimental workflow for investigating this compound resistance.

IV. Data Presentation

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
PANC-120.54
AsPC-126.80
SW199023.45
HPDE6-C7 (normal)> 100
Data extracted from Sun et al., 2019.[1]

V. Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[5][6][7][8][9]

Materials:

  • This compound-sensitive parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates, cell culture flasks

  • Cell counting solution (e.g., Trypan Blue)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed the parental cancer cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.

    • Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.

  • Dose Escalation:

    • Once the cells in the this compound-containing medium resume a normal growth rate (comparable to the DMSO control), increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat this stepwise increase in concentration, allowing the cells to adapt and recover at each stage. This process may take several months.

  • Confirmation of Resistance:

    • Periodically, and at the final desired concentration, determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 (e.g., >3-fold) indicates the development of resistance.

  • Cryopreservation:

    • It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol uses a tetrazolium-based (MTT) assay to compare the sensitivity of parental and this compound-resistant cell lines.

Materials:

  • Parental and this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells in triplicate with a serial dilution of this compound for 48-72 hours. Include DMSO-treated wells as a control.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines using non-linear regression analysis.

Protocol 3: Western Blot Analysis for Resistance Markers

This protocol is for detecting changes in the expression levels of proteins potentially involved in this compound resistance, such as GOT1 or drug efflux pumps (e.g., P-glycoprotein).

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GOT1, anti-P-glycoprotein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-GOT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between parental and resistant cells.

VI. Signaling Pathways and Workflows

G cluster_0 Glutamine Metabolism in PDAC cluster_1 This compound Action cluster_2 Cellular Effects Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Aspartate Aspartate Glutamate->Aspartate GOT2 (Mitochondria) Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 (Cytosol) Malate Malate Oxaloacetate->Malate MDH1 Decreased NADPH Decreased NADPH Oxaloacetate->Decreased NADPH Pyruvate Pyruvate Malate->Pyruvate ME1 (produces NADPH) TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound This compound->Oxaloacetate Inhibits GOT1 Increased ROS Increased ROS Decreased NADPH->Increased ROS Cell Proliferation Inhibition Cell Proliferation Inhibition Increased ROS->Cell Proliferation Inhibition Apoptosis Apoptosis Cell Proliferation Inhibition->Apoptosis

Caption: Mechanism of action of this compound in PDAC cells.

G cluster_0 Potential Resistance Mechanisms cluster_1 Experimental Validation A Metabolic Reprogramming (e.g., Upregulation of alternative pathways) D Metabolomics A->D B Increased Drug Efflux (e.g., P-gp overexpression) E Western Blot B->E C Target Alteration (e.g., GOT1 mutation) F Gene Sequencing C->F This compound This compound This compound->A Bypass This compound->B Pump out This compound->C No binding

Caption: Hypothesized resistance mechanisms to this compound.

References

Technical Support Center: Aspulvinone O Delivery for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on established delivery methods and specific bioavailability data for Aspulvinone O is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles for enhancing the bioavailability of poorly water-soluble compounds and are intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate bioavailability for this compound?

This compound, like many natural phenolic compounds, is predicted to have low aqueous solubility, which is a primary barrier to oral bioavailability.[1][2][3] For a drug to be absorbed effectively through the gastrointestinal tract, it must first dissolve in the intestinal fluid.[1][2] Poor solubility can lead to low dissolution rates, resulting in limited absorption and variable therapeutic efficacy.[1][4]

Q2: What are some potential strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be explored to overcome the solubility challenges of this compound. These generally fall into categories such as:

  • Particle size reduction: Techniques like micronization increase the surface area of the drug, potentially leading to faster dissolution.[1]

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[4] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[5]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, or nanoemulsions, can improve its solubility, protect it from degradation, and potentially enhance its absorption.[2][6]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes.[3]

Q3: Are there any preclinical data on the biological activity of this compound that would justify formulation development?

Yes, this compound has been identified as a natural inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[7][8] This activity has been shown to suppress the growth of pancreatic ductal adenocarcinoma cells in vitro and in vivo by interfering with glutamine metabolism.[7][8][9] These findings provide a strong rationale for developing formulations that can enhance its bioavailability for potential therapeutic applications.

Troubleshooting Guides

Issue 1: Low Drug Loading in Polymeric Nanoparticles

Symptom: You are preparing this compound-loaded polymeric nanoparticles (e.g., using PLGA), but the encapsulation efficiency is consistently low (< 50%).

Potential Cause Troubleshooting Step Rationale
Poor affinity of this compound for the polymer matrix. 1. Screen different polymers (e.g., PCL, PLA). 2. Modify the nanoparticle preparation method (e.g., switch from single to double emulsion if applicable).The physicochemical properties of the polymer must be compatible with the drug to ensure efficient entrapment.
Drug leakage during the formulation process. 1. Reduce the sonication/homogenization time. 2. Optimize the concentration of the surfactant/stabilizer.Excessive energy input can lead to drug expulsion from the forming nanoparticles. Surfactants help to stabilize the interface and retain the drug.
Precipitation of this compound during nanoparticle formation. 1. Increase the solvent-to-antisolvent addition rate. 2. Ensure the drug is fully dissolved in the organic phase before emulsification.Rapid precipitation can prevent the drug from being effectively encapsulated within the polymer matrix.
Issue 2: Instability of this compound Solid Dispersion

Symptom: Your solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, Soluplus®) shows good initial dissolution, but the drug recrystallizes over time during stability studies.

Potential Cause Troubleshooting Step Rationale
Drug-to-polymer ratio is too high. 1. Decrease the drug loading in the formulation. 2. Prepare formulations with varying drug-to-polymer ratios to find the optimal stable concentration.The polymer has a finite capacity to keep the drug in an amorphous state. Exceeding this can lead to recrystallization.
Hygroscopicity of the formulation. 1. Store the solid dispersion under controlled humidity conditions (e.g., in a desiccator). 2. Incorporate a less hygroscopic polymer or a secondary polymer to reduce water uptake.Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating drug crystallization.
Inappropriate polymer selection. 1. Test polymers with a higher glass transition temperature (Tg). 2. Ensure strong intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer.A higher Tg of the polymer can restrict the mobility of the drug molecules, preventing them from rearranging into a crystalline lattice.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

  • Preparation of the Organic Phase:

    • Dissolve 50 mg of Poly(lactic-co-glycolic acid) (PLGA) and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., acetone, dichloromethane).

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant, such as 1% w/v polyvinyl alcohol (PVA) or Pluronic F127, in 10 mL of deionized water.[10]

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) or sonication on an ice bath for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove the excess surfactant and unencapsulated drug.

  • Lyophilization (Optional):

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry powder for long-term storage.

Protocol 2: Preparation of an this compound Solid Dispersion by the Co-precipitation Method

  • Solution Preparation:

    • Dissolve 100 mg of a hydrophilic polymer (e.g., PVP K30) and 10 mg of this compound in a minimal amount of a common solvent (e.g., ethanol, methanol).

  • Co-precipitation:

    • Add this solution dropwise into a larger volume of an anti-solvent (e.g., deionized water) under constant magnetic stirring.[4]

    • The drug and carrier will co-precipitate out of the solution as microparticles.

  • Filtration and Drying:

    • Filter the resulting microparticle suspension through a suitable filter paper.

    • Wash the collected solid with a small amount of the anti-solvent to remove any residual solvent.

    • Dry the solid dispersion in a vacuum oven at 40°C for 24 hours.

  • Characterization:

    • Characterize the prepared solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus, and XRD/DSC, respectively.

Visualizations

troubleshooting_pathway start Low Bioavailability of This compound solubility Is solubility the limiting factor? start->solubility permeability Is permeability the limiting factor? solubility->permeability No sol_enhance Solubility Enhancement Strategies solubility->sol_enhance Yes perm_enhance Permeability Enhancement Strategies (e.g., permeation enhancers, efflux pump inhibitors) permeability->perm_enhance Yes end Re-evaluate mechanism permeability->end No sd Solid Dispersion sol_enhance->sd nano Nanoformulation sol_enhance->nano complex Complexation sol_enhance->complex

References

Technical Support Center: Aspulvinone O Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Aspulvinone O in high-throughput screening (HTS) assays. This compound, a fungal metabolite, has demonstrated various biological activities; however, its chemical structure suggests a potential for assay interference, leading to misleading results.[1][2] This guide will help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product isolated from fungi such as Aspergillus terreus and Paecilomyces variotii.[1][2] It has been reported to exhibit several biological activities, including:

  • Inhibition of Glutamate Oxaloacetate Transaminase 1 (GOT1): this compound can inhibit glutamine metabolism and induce oxidative stress in pancreatic ductal adenocarcinoma (PDAC) cells.[3][4][5]

  • Antioxidant Activity: It can scavenge free radicals, such as DPPH.[2]

  • Anticancer Effects: It has shown cytotoxicity against various pancreatic cancer cell lines and can reduce tumor growth in xenograft models.[2][3]

  • Antiviral Activity: Some studies have indicated its potential to inhibit SARS-CoV-2 Mpro and PLpro.[1]

Q2: Why might this compound interfere with my HTS assay?

While not definitively classified as a Pan-Assay Interference Compound (PAINS), this compound's structure, which includes multiple phenolic hydroxyl groups and an extended conjugated system, shares features with compounds known to interfere in HTS assays.[6][7] Potential interference mechanisms include:

  • Compound Aggregation: At micromolar concentrations, organic molecules can form colloidal aggregates that sequester and inhibit proteins non-specifically.[8][9][10][11]

  • Redox Activity: The phenolic moieties may undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components.[11][12]

  • Fluorescence Interference: As a colored compound, this compound may absorb light or be inherently fluorescent, interfering with optical assay readouts.[11][13]

Q3: My dose-response curve for this compound is unusually steep. What could be the cause?

A steep dose-response curve is often characteristic of compounds that form aggregates.[14] These aggregates can cause a sharp onset of inhibition once a critical concentration is reached. It is recommended to perform an aggregation counter-screen to investigate this possibility.

Q4: I observe reduced activity of this compound when I add a non-ionic detergent to my assay buffer. What does this signify?

A significant decrease in the inhibitory activity of this compound in the presence of a non-ionic detergent like Triton X-100 or Tween-80 is a strong indicator of aggregation-based inhibition.[11][15] The detergent disrupts the formation of compound aggregates, thereby restoring the normal function of the enzyme or protein in your assay.[11]

Q5: Could this compound be generating false positives in my redox-sensitive assay?

Yes, compounds with redox-active moieties, such as the phenols in this compound, can generate hydrogen peroxide (H2O2) in the presence of reducing agents commonly used in HTS buffers (e.g., DTT).[16] This can lead to false positives in assays where the readout is sensitive to oxidation. An HRP-PR redox-activity counter-screen can help determine if this is occurring.[12]

Troubleshooting Guide

If you suspect this compound is interfering with your HTS assay, follow this troubleshooting workflow:

G start Start: Suspected Assay Interference with this compound detergent Run Aggregation Counter-Screen (with and without non-ionic detergent) start->detergent redox Perform Redox Interference Assay (e.g., HRP-PR counter-screen) detergent->redox Activity abolished by detergent? detergent->redox No interference Conclusion: Likely Interference detergent->interference Yes spectro Check for Spectroscopic Interference (measure absorbance/fluorescence of compound alone) redox->spectro Redox activity detected? redox->spectro No redox->interference Yes confirm Confirm with Orthogonal Assay (different technology/detection method) spectro->confirm Spectroscopic interference observed? spectro->confirm No spectro->interference Yes valid_hit Conclusion: Potential Valid Hit confirm->valid_hit Activity confirmed in orthogonal assay? confirm->interference No G cluster_0 Without Detergent cluster_1 With Detergent Asp This compound (Monomers) Agg Aggregates Asp->Agg > Critical Concentration Enz_inhib Inhibited Enzyme (Sequestered) Agg->Enz_inhib Enz_free Active Enzyme Asp2 This compound (Monomers) Det Detergent Micelles Asp2->Det Prevents Aggregation Enz2 Active Enzyme G Gln Glutamine Glu Glutamate Gln->Glu aKG α-Ketoglutarate Glu->aKG Asp Aspartate OAA Oxaloacetate Asp->OAA Aspartate + α-KG -> Oxaloacetate + Glutamate Mal Malate OAA->Mal MDH1 Pyr Pyruvate Mal->Pyr ME1 NADPH NADPH Pyr->NADPH ROS ROS Balance NADPH->ROS AO This compound GOT1 GOT1 GOT1 AO->GOT1 Inhibits MDH1 MDH1 ME1 ME1

References

Validation & Comparative

Efficacy of Aspulvinone O: A Comparative Analysis Against Known GOT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of Aspulvinone O, a natural product inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1), against other known inhibitors. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

This compound has been identified as a novel and potent inhibitor of GOT1, an enzyme that plays a crucial role in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC)[1][2][3]. By interfering with glutamine metabolism, this compound sensitizes cancer cells to oxidative stress and suppresses their proliferation[2][3]. This guide offers a comparative look at its performance metrics alongside other documented GOT1 inhibitors.

Comparative Efficacy of GOT1 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (KD) of this compound and other known GOT1 inhibitors. Lower values indicate higher potency.

InhibitorTypeTarget SpeciesIC50 Value (µM)KD Value (µM)Assay MethodReference
This compound Natural ProductHumanNot Reported (Enzymatic)3.32 ± 1.18Microscale Thermophoresis (MST)[4]
Murine5.42 ± 1.36Microscale Thermophoresis (MST)[4]
Human (PDAC cells)SW1990: ~15, AsPC-1: ~20, PANC-1: ~25MTT Assay (Cell Proliferation)[4]
Aspulvinone HNatural ProductHuman6.91 ± 0.042.14 ± 0.47Enzymatic Assay, MST[5]
(+)-asperteretone BNatural ProductHuman19.16 ± 0.15Not ReportedEnzymatic Assay[5]
(+)-3′,3′-di-(dimethylallyl)-butyrolactone IINatural ProductHuman26.38 ± 0.12Not ReportedEnzymatic Assay[5]
iGOT1-01Small MoleculeHuman11.3 (GLOX/HRP) / 85 (MDH coupled)Not ReportedEnzymatic Assay[6][7]
PF-04859989Small MoleculeHuman8.0 (24h pre-incubation)Not ReportedEnzymatic Assay[8]

Signaling Pathways and Experimental Workflows

To better understand the context of GOT1 inhibition and the methods used for its study, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

GOT1_Pathway cluster_inhibition Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate (B86768) Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Malate->NADPH GOT1 GOT1 MDH1 MDH1 ME1 ME1 Aspulvinone_O This compound Aspulvinone_O->GOT1

GOT1 metabolic pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Hit Validation Compound_Library Compound Library (e.g., Natural Products) Enzymatic_Assay GOT1 Enzymatic Assay Compound_Library->Enzymatic_Assay Hit_Identification Hit Identification (e.g., this compound) Enzymatic_Assay->Hit_Identification Binding_Assays Binding Affinity Assays (MST, CETSA, DARTS) Hit_Identification->Binding_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, ROS) Binding_Assays->Cell_Based_Assays In_Vivo In Vivo Xenograft Model Cell_Based_Assays->In_Vivo

A typical workflow for the discovery and validation of GOT1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GOT1 Enzymatic Inhibition Assay

This protocol is adapted from studies on this compound and other GOT1 inhibitors[4].

  • Reaction Mixture Preparation: In a 96-well plate, prepare a 100 µL reaction mixture containing 4 mM Aspartate, 1 mM α-Ketoglutarate, 1 unit/mL malate dehydrogenase, and 1 mM NADH.

  • Enzyme Addition: Add 0.1 mg/mL of purified human recombinant GOT1 enzyme to the reaction mixture.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a control with no inhibitor.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm using a 96-well plate reader. The change in absorbance corresponds to the oxidation of NADH and is proportional to GOT1 activity.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Microscale Thermophoresis (MST)

This protocol is a generalized procedure for assessing the binding affinity of small molecules to a target protein[4].

  • Protein Labeling: Label the target protein (GOT1) with a fluorescent dye according to the manufacturer's instructions (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins).

  • Sample Preparation: Prepare a series of dilutions of the unlabeled ligand (this compound) in a suitable buffer. The concentration of the fluorescently labeled GOT1 is kept constant.

  • Incubation: Mix the labeled GOT1 with each dilution of the ligand and incubate to allow binding to reach equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is measured. The change in thermophoresis upon ligand binding is detected.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of an inhibitor with its target protein in a cellular context[2][3].

  • Cell Treatment: Treat cultured cells (e.g., SW1990) with the test compound (this compound) or a vehicle control for a specified time to allow for cell penetration and target binding.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes). Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the cell lysates to pellet the aggregated, denatured proteins. The soluble fraction contains the stabilized, non-denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble GOT1 using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble GOT1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

The Synergistic Potential of Aspulvinone O in Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the natural compound Aspulvinone O, its mechanism of action, and its potential for synergistic application with existing chemotherapeutic agents. While direct clinical data on combination therapies involving this compound is not yet available, this document synthesizes preclinical findings to build a strong rationale for future investigation and provides standardized protocols for assessing synergistic efficacy.

This compound: A Novel GOT1 Inhibitor

This compound is a naturally occurring compound that has been identified as a potent and selective inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3] In certain cancers, notably pancreatic ductal adenocarcinoma (PDAC), there is a metabolic rewiring where cancer cells become heavily dependent on glutamine metabolism to support their growth and proliferation.[1][2] GOT1 is a key enzyme in a non-canonical glutamine metabolism pathway that contributes to the production of NADPH, a critical molecule for maintaining redox balance and mitigating oxidative stress.[1][2][4]

By inhibiting GOT1, this compound disrupts this metabolic pathway, leading to a decrease in NADPH production and consequently sensitizing cancer cells to oxidative stress.[1][2][3] This targeted action on a specific metabolic vulnerability of cancer cells makes this compound a promising candidate for anticancer therapy, both as a standalone agent and in combination with other drugs.

Rationale for Synergistic Combinations

The primary mechanism of this compound, the induction of oxidative stress in cancer cells, provides a strong basis for exploring synergistic combinations with chemotherapeutic agents that also modulate reactive oxygen species (ROS). Many conventional chemotherapy drugs exert their cytotoxic effects, at least in part, by increasing intracellular ROS levels.[3][4][5][6] The combination of this compound with such agents could create a scenario of synthetic lethality, where the dual assault on the cancer cell's redox balance leads to a therapeutic effect greater than the sum of the individual agents.

Potential Chemotherapeutic Partners for this compound:

  • Platinum-Based Agents (e.g., Cisplatin, Oxaliplatin): These drugs induce DNA damage, and their cytotoxicity is also linked to the generation of ROS.[5][7][8] A combination with this compound could lower the threshold for cisplatin-induced cell death.

  • Anthracyclines (e.g., Doxorubicin): This class of drugs is well-known to generate high levels of ROS through their interaction with cellular enzymes and iron metabolism.[3][5][8] The addition of this compound could exacerbate this oxidative stress to a lethal level for cancer cells.

  • Taxanes (e.g., Paclitaxel): While their primary mechanism is microtubule stabilization, taxanes have also been shown to induce ROS production.[3][7] Combining them with a GOT1 inhibitor could enhance their therapeutic window.

Preclinical Performance of this compound (Monotherapy)

While combination studies are yet to be published, preclinical studies have demonstrated the anti-tumor efficacy of this compound as a single agent in pancreatic cancer models.

Assay Cell Line Endpoint Result Reference
Cell Viability (MTT)PANC-1IC50~20 µM[3]
SW1990IC50~15 µM[3]
Colony FormationPANC-1InhibitionSignificant reduction at 10-40 µM[3]
In Vivo XenograftSW1990Tumor Growth InhibitionSignificant inhibition at 2.5 and 5 mg/kg/d[1]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the potential synergistic effects of this compound with other chemotherapeutic agents, standardized experimental protocols are essential.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and another chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Methodology: Combination Index (CI) Method

The most common method for quantifying drug synergy is the Combination Index (CI), based on the Chou-Talalay method.[7][8][9][10]

  • Single-Agent Dose-Response: Determine the dose-response curves and the IC50 (concentration that inhibits 50% of cell growth) for this compound and the selected chemotherapeutic agent individually in the cancer cell line of interest using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Combination Treatment: Treat cells with a matrix of concentrations of both drugs, typically at a constant ratio (e.g., based on the ratio of their IC50 values) or in a checkerboard format.

  • Data Analysis: Calculate the CI value using specialized software (e.g., CompuSyn). The CI value is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (D)₁ and (D)₂ are the concentrations of the two drugs in combination that achieve a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.[7]

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Synergy Assessment

Objective: To evaluate the synergistic anti-tumor efficacy of the drug combination in a living organism.

Methodology: Xenograft Tumor Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical in vivo studies.[5][11][12][13][14]

  • Model Establishment: Implant human cancer cells or tumor fragments subcutaneously or orthotopically into immunocompromised mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into four groups:

    • Vehicle control

    • This compound alone

    • Chemotherapeutic agent alone

    • This compound + Chemotherapeutic agent

  • Dosing and Monitoring: Administer the drugs at predetermined doses and schedules. Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the combination therapy group and the single-agent and control groups. Statistical analysis can be used to determine if the combination effect is significantly greater than the individual effects.

Visualizing Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key concepts discussed.

Aspulvinone_O_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Pancreatic Cancer Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Pyruvate->NADPH ROS ROS NADPH->ROS Reduces Cell_Death Cell Death ROS->Cell_Death GOT1 GOT1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

Caption: Mechanism of Action of this compound in Pancreatic Cancer Cells.

Synergy_Evaluation_Workflow Experimental Workflow for Synergy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Select Cancer Cell Line dose_response Single-Agent Dose-Response Curves (this compound & Chemo Agent) start_invitro->dose_response ic50 Determine IC50 Values dose_response->ic50 combination_assay Combination Assay (Checkerboard or Constant Ratio) ic50->combination_assay ci_calculation Calculate Combination Index (CI) combination_assay->ci_calculation synergy_determination Determine Synergy (CI < 1) ci_calculation->synergy_determination start_invivo Establish Xenograft Model synergy_determination->start_invivo Proceed if Synergistic treatment_groups Randomize into 4 Groups: - Vehicle - this compound - Chemo Agent - Combination start_invivo->treatment_groups treatment_monitoring Drug Administration & Tumor Growth Monitoring treatment_groups->treatment_monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) treatment_monitoring->endpoint invivo_synergy Evaluate In Vivo Synergy endpoint->invivo_synergy

Caption: A General Experimental Workflow for Evaluating Drug Synergy.

Conclusion

This compound presents a novel therapeutic strategy by targeting a metabolic vulnerability in cancer cells, leading to increased oxidative stress. This mechanism provides a strong rationale for its use in combination with conventional chemotherapeutic agents that also induce ROS. While preclinical data for such combinations are not yet available, this guide outlines the scientific basis for these future studies and provides the necessary experimental frameworks to robustly evaluate their synergistic potential. Further research in this area is warranted and holds the promise of developing more effective and targeted cancer therapies.

References

Cross-Species Efficacy of Aspulvinone O: A Comparative Analysis of Human versus Murine GOT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the inhibitory effects of Aspulvinone O on glutamic-oxaloacetic transaminase 1 (GOT1) has revealed comparable efficacy between human and murine orthologs. This guide provides a detailed comparison of the binding affinity and inhibitory concentration of this compound against both human and murine GOT1, supported by experimental data and protocols for researchers in oncology and metabolic diseases.

This compound, a natural compound isolated from Aspergillus terreus, has been identified as a novel inhibitor of GOT1.[1] This enzyme plays a critical role in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC), by supporting NADPH production and redox balance.[1][2] Targeting GOT1 is therefore a promising therapeutic strategy. Understanding the cross-species efficacy of inhibitors like this compound is crucial for the preclinical evaluation and translation of these findings into clinical applications.

Quantitative Comparison of this compound Efficacy

The inhibitory effect of this compound on human and murine GOT1 has been quantified through the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (KD). These values provide a direct comparison of the compound's potency and binding affinity to the enzyme from both species.

ParameterHuman GOT1Murine GOT1Reference
IC50 Data not explicitly stated in abstractData not explicitly stated in abstract[3]
KD 3.32 ± 1.18 μM5.42 ± 1.36 μM[2]

Table 1: Comparative efficacy of this compound against human and murine GOT1. While a study mentions that this compound exhibited a potent inhibitory effect against both human and murine GOT1 with low IC50 values, the specific figures were not available in the abstract.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy against GOT1.

GOT1 Inhibitory Activity Assay

This assay measures the enzymatic activity of GOT1 in the presence of an inhibitor.

  • Reaction Mixture Preparation: A 100 μL reaction mixture is prepared containing 4 mM Aspartate, 1 mM α-Ketoglutarate, 1 unit/mL malate (B86768) dehydrogenase, and 1 mM NADH.

  • Enzyme Addition: 0.1 mg/mL of purified recombinant human or murine GOT1 is added to the reaction mixture.

  • Inhibitor Addition: this compound is added at various concentrations to determine the dose-dependent inhibition.

  • Measurement: The absorbance at 340 nm is measured using a 96-well plate reader. The change in absorbance, corresponding to the oxidation of NADH, is monitored to determine the rate of enzyme activity.

  • Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a technique used to quantify the binding affinity between a small molecule inhibitor and a target protein.

  • Protein Labeling: The target protein (GOT1) is fluorescently labeled.

  • Sample Preparation: A series of dilutions of the unlabeled ligand (this compound) is prepared. The concentration of the labeled target protein is kept constant.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient is measured.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the equilibrium dissociation constant (KD).

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the context of this compound's mechanism of action and the experimental approach, the following diagrams are provided.

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate Transamination OAA Oxaloacetate Aspartate->OAA GOT1 alpha_KG_cyto α-Ketoglutarate alpha_KG_cyto->Glutamate GOT1 Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH NADP NADP+ NADP->NADPH ME1 GOT1 GOT1 MDH1 MDH1 ME1 ME1 Aspulvinone_O This compound Aspulvinone_O->GOT1

GOT1 Signaling Pathway in Cancer Metabolism.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Binding Affinity start Recombinant GOT1 (Human & Murine) assay_prep Prepare Reaction Mixture (Substrates, Cofactors) start->assay_prep add_inhibitor Add this compound (Varying Concentrations) assay_prep->add_inhibitor measure_activity Measure Enzymatic Activity (Spectrophotometry) add_inhibitor->measure_activity calc_ic50 Calculate IC50 measure_activity->calc_ic50 mst_start Fluorescently Labeled GOT1 (Human & Murine) mst_measurement Microscale Thermophoresis mst_start->mst_measurement ligand_prep Prepare this compound Serial Dilutions ligand_prep->mst_measurement calc_kd Calculate KD mst_measurement->calc_kd

Workflow for Efficacy and Binding Analysis.

References

Safety Operating Guide

Personal protective equipment for handling Aspulvinone O

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Aspulvinone O is not publicly available. Therefore, this guidance is based on the precautionary principle for handling chemical compounds with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance. This guide is intended for use by trained laboratory personnel and should be supplemented by your institution's specific safety protocols and a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Given the uncharacterized nature of this compound, a comprehensive approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against accidental splashes and airborne particles entering the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Double-gloving is recommended for all handling procedures.Prevents skin contact with the compound. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable gown should be worn over the lab coat.Protects the body and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.Minimizes the risk of inhaling potentially harmful airborne particles.
Foot Protection Closed-toe shoes are required in all laboratory areas.Protects feet from spills and falling objects.

Operational Plan: Safe Handling of this compound

This step-by-step guide outlines the safe handling of this compound from receipt to use in experimental procedures.

1. Pre-Handling Preparations:

  • Consult Institutional EHS: Before handling this compound, consult with your institution's Environmental Health and Safety (EHS) department.[1]

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[1]

  • Assemble Materials: Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents before handling the compound.

  • Spill Kit: Have a chemical spill kit readily accessible that is appropriate for a wide range of chemical classes.[1]

2. Handling Procedures:

  • Work in a Fume Hood: Always handle solid this compound within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Dust Generation: Use appropriate tools, such as spatulas and weighing paper, to handle the powder. Avoid actions that could create dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Container Management: Keep containers of this compound tightly closed when not in use.[3]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. An appropriate solvent (e.g., 70% ethanol, followed by water) should be used.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, face shield/goggles, lab coat, inner gloves).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan for this compound

The disposal of uncharacterized chemical waste is strictly regulated.[5] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste contaminated with this compound (including solid waste like pipette tips, gloves, and absorbent pads, as well as liquid waste) in a designated, leak-proof, and chemically compatible container.[2]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[2]

2. Waste Container Labeling:

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste".[3][6]

  • Content Identification: The label should include the name "this compound (Uncharacterized)", the date of accumulation, and the name and contact information of the responsible researcher.[2]

3. Storage of Waste:

  • Secure Location: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Incompatible Materials: Ensure the storage area is away from ignition sources and incompatible chemicals.[3]

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][3] EHS will provide guidance on any necessary waste profiling or characterization before disposal.[7][8]

Safe_Handling_of_Aspulvinone_O cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ehs Consult EHS prep_area Designate Fume Hood Area prep_ehs->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh Solid this compound prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Surfaces & Equipment handle_use->cleanup_decontaminate disp_collect Collect Waste in Labeled Container handle_use->disp_collect cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。